1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine
Overview
Description
1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C12H19N5 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine” contains a piperidine ring, a pyrimidine ring, and an azetidine ring. Compounds containing these structures are known to interact with a variety of biological targets. For example, piperidine derivatives are known to have a wide variety of biological activities and are used in the production of various drugs . .
Biochemical pathways
Without specific information on the targets of “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Piperidine derivatives are known to be involved in a wide range of biological processes .
Pharmacokinetics
Its molecular weight is 233.31 g/mol, which could influence its pharmacokinetic properties.
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, certain piperidine derivatives need to be stored in a dark place and at a specific temperature .
Properties
IUPAC Name |
1-[6-(azetidin-1-yl)pyrimidin-4-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-2-6-17(7-3-10)12-8-11(14-9-15-12)16-4-1-5-16/h8-10H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNJVLHMPHNMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC(=NC=N2)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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